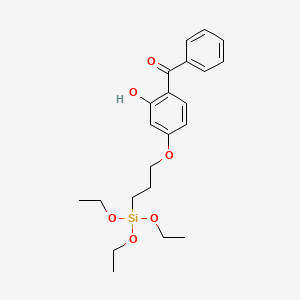

2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone

描述

Structural Characterization of 2-Hydroxy-4-(3-Triethoxysilylpropoxy)Diphenylketone

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named [2-hydroxy-4-(3-triethoxysilylpropoxy)phenyl]-phenylmethanone (CAS 79876-59-8, EC 431-490-8). Its molecular formula, C₂₂H₃₀O₆Si , reflects:

- Two phenyl groups (benzophenone core)

- A hydroxyl group at position 2 of one phenyl ring

- A 3-triethoxysilylpropoxy chain attached at position 4 of the same ring.

Crystallographic Structure Determination

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from related benzophenone-silane derivatives:

- Core Benzophenone Framework : A planar diphenyl ketone moiety with conjugated π-systems.

- Silyl Ether Substituent : A 3-triethoxysilylpropoxy group introduces:

Key Interactions in Crystalline Analogues :

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

Predicted absorption bands based on functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment |

|---|---|---|

| C=O (Ketone) | ~1680–1720 | Stretching vibration |

| O–H (Phenolic) | ~3200–3500 | Broad peak (hydrogen bonding) |

| Si–O–C (Silyl Ether) | ~1050–1150 | Asymmetric stretching |

| Ethoxy C–O–C | ~1100–1200 | Symmetric stretching |

NMR Spectroscopy

1H and 13C NMR data extrapolated from related benzophenone-silane compounds:

| 1H NMR Peaks (δ, ppm) | Assignment |

|---|---|

| 7.2–7.8 | Aromatic protons (benzophenone) |

| 4.4–4.6 | –O–CH₂– (propoxy chain) |

| 3.5–3.8 | OCH₂CH₃ (ethoxy groups) |

| 1.2–1.4 | CH₃ (ethoxy methyl groups) |

| 13C NMR Peaks (δ, ppm) | Assignment |

|---|---|

| ~200 | Carbonyl carbon (C=O) |

| ~150–160 | Aromatic carbons (benzophenone) |

| ~68–73 | –O–CH₂– (propoxy chain) |

| ~59–66 | Si–O–C (silyl ether) |

属性

IUPAC Name |

[2-hydroxy-4-(3-triethoxysilylpropoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)16-10-15-25-19-13-14-20(21(23)17-19)22(24)18-11-8-7-9-12-18/h7-9,11-14,17,23H,4-6,10,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGWVKHKHWKOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218924 | |

| Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79876-59-8 | |

| Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79876-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079876598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-triethoxysilylpropoxy)-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

- Solvents: Common solvents include toluene or dichloromethane, chosen for their ability to dissolve both reactants and maintain anhydrous conditions.

- Temperature: The reaction is generally conducted under reflux to ensure sufficient energy for completion.

- Base: Triethylamine or similar organic bases are used to neutralize the hydrochloric acid formed during the substitution.

- Duration: Reaction times vary but typically range from several hours to overnight to maximize conversion.

This synthetic route yields the target compound with high purity after purification steps such as recrystallization or distillation.

Industrial Scale Preparation

Industrial production mirrors the laboratory synthesis but incorporates strict control over parameters like temperature, pressure, and reactant ratios to optimize yield and product quality. Large-scale synthesis involves:

- Reactant Feed: Controlled addition of 2-hydroxybenzophenone and 3-(triethoxysilyl)propyl chloride.

- Reaction Monitoring: Continuous monitoring of reaction progress via analytical techniques.

- Purification: Use of distillation or recrystallization to achieve purity >98%.

- Solvent Recovery: Recycling of solvents such as toluene to reduce environmental impact.

The process is designed to ensure reproducibility and scalability for commercial applications.

Preparation Protocols and Formulation

Stock Solution Preparation

For research and application purposes, stock solutions of this compound are prepared at various molarities. The following table summarizes the volumes of solvent required to prepare solutions of different concentrations from measured amounts of the compound (molecular weight ~418.56 g/mol):

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.3891 | 0.4778 | 0.2389 |

| 5 mg | 11.9457 | 2.3891 | 1.1946 |

| 10 mg | 23.8914 | 4.7783 | 2.3891 |

Note: Physical methods such as vortexing, ultrasound, or hot water baths are employed to aid dissolution and ensure clear solutions before proceeding with further formulation steps.

In Vivo Formulation Preparation

A stepwise solvent addition method is recommended to prepare in vivo formulations:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil.

- Ensure clarity of the solution after each addition before proceeding.

- Use physical agitation methods to facilitate dissolution.

This careful solvent addition and mixing protocol prevents precipitation and ensures homogeneity.

Chemical Reaction Analysis Relevant to Preparation

- Hydrolysis: The triethoxysilyl group can hydrolyze under aqueous acidic or basic conditions to form silanol groups.

- Condensation: Silanol groups can condense to form siloxane bonds, which are critical for polymer network formation.

- Substitution: The hydroxyl group on the benzophenone moiety allows further chemical modifications.

These reactions must be controlled during synthesis and storage to maintain compound integrity.

Patented Preparation Insights

Patents related to the synthesis of silane-containing benzophenone derivatives, including this compound, provide additional procedural details:

- Use of solvents such as acetone, 2-propanol, or ketones during synthesis.

- Acid/water mixtures (e.g., acetic acid, formic acid, phosphoric acid) facilitate polymerization or condensation reactions.

- Refluxing times range from 1 to 24 hours depending on the desired polymer properties.

- Post-reaction filtration through micron filters ensures removal of particulates.

- Spin-coating and baking protocols for thin film formation are described for related applications, indicating thermal stability and processing conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-Hydroxybenzophenone, 3-(triethoxysilyl)propyl chloride |

| Base Catalyst | Triethylamine |

| Solvents | Toluene, dichloromethane, acetone, 2-propanol |

| Reaction Conditions | Reflux, several hours, inert atmosphere recommended |

| Purification Techniques | Recrystallization, distillation, filtration |

| Stock Solution Prep | Dissolve in DMSO, dilute with PEG300, Tween 80, water or corn oil sequentially |

| Physical Methods | Vortex, ultrasound, hot water bath to aid dissolution |

| Industrial Scale Control | Temperature, pressure, reactant ratio monitoring, solvent recycling |

| Post-Synthesis Handling | Filtration through 1-3 micron filters, drying, storage under inert conditions |

化学反应分析

Types of Reactions

2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone undergoes several types of chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The hydroxyl group on the benzophenone moiety can participate in substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts like acids or bases to promote siloxane bond formation.

Substitution: Various electrophiles can react with the hydroxyl group under suitable conditions.

Major Products Formed

Hydrolysis: Formation of silanol derivatives.

Condensation: Formation of polysiloxanes.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

Photoinitiator in Coatings

Overview:

TPO is widely recognized for its ability to act as a photoinitiator in UV-curable coatings. Photoinitiators are critical in initiating polymerization processes when exposed to UV light, leading to the rapid curing of coatings.

Mechanism:

Upon exposure to UV light, TPO undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of monomers present in the coating formulation, resulting in a cross-linked polymer network that enhances the durability and performance of the coating.

Applications:

- Optically Clear Coatings: TPO is utilized in clear coatings that require strong UV protection without compromising transparency. It effectively absorbs UV radiation from 210 to 420 nm, making it suitable for applications where clarity and UV stability are essential .

- Bird-Deterrent Glass Coatings: The compound's UV blocking properties are also employed in bird-deterrent glass coatings, which help prevent bird collisions with windows by making them visible to birds .

Microcarrier Technology in Cell Culture

Overview:

Recent advancements have highlighted the use of TPO in developing synthetic microcarriers for cell culture applications. Microcarriers are small beads that provide a surface for anchorage-dependent cells to grow.

Research Findings:

- Cell Adhesion and Proliferation: Microcarriers coated with TPO have shown promising results in supporting cell adhesion and proliferation, particularly for human embryonic stem cells (hESCs). The synthetic nature of these carriers reduces the risk of contamination from animal-derived components .

- Customizable Properties: The incorporation of TPO allows for the modification of microcarrier properties such as stiffness and surface chemistry, enabling tailored solutions for specific cell culture needs .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on UV-Curable Coatings | Evaluated the efficiency of TPO as a photoinitiator | Demonstrated rapid curing times and enhanced coating durability under UV exposure |

| Research on Microcarriers | Investigated the effectiveness of TPO-coated microcarriers for hESCs | Found that TPO-modified microcarriers support higher cell densities and viability compared to traditional carriers |

作用机制

The primary mechanism of action of 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone involves the absorption of UV radiation by the benzophenone moiety. This absorption prevents the UV radiation from reaching the underlying material, thereby protecting it from degradation. The silane group allows the compound to form strong bonds with various substrates, enhancing its stability and effectiveness .

相似化合物的比较

Structural and Functional Group Analysis

Diphenylketone Derivatives

The diphenylketone scaffold is shared with compounds like (S)-ketoprofen and other benzophenone-based UV absorbers. However, the triethoxysilylpropoxy group in 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone distinguishes it:

- Triethoxysilyl Functionality: Enables covalent bonding to silica-based surfaces (e.g., glass, metals) through hydrolysis and condensation, enhancing durability in coatings . Comparable silane-free benzophenones (e.g., 2-hydroxy-4-methoxybenzophenone) lack this adhesion capability.

- Substituent Effects : The electron-donating propoxy chain may induce a bathochromic shift in UV absorption compared to shorter-chain substituents (e.g., methoxy or methylthio groups), though direct spectral data are unavailable in the provided evidence .

Silane-Modified UV Absorbers

Other silane-containing UV blockers, such as 3-(trimethoxysilyl)propyl methacrylate , share hydrolyzable silane groups but differ in core structures. The diphenylketone moiety in this compound provides stronger π-π conjugation , likely improving UV absorption efficiency in the 250–350 nm range .

Physical and Chemical Properties

Molecular Weight and Solubility

With a molecular weight of 418.56 g/mol, this compound is less volatile than smaller benzophenones (e.g., oxybenzone, MW 228.24 g/mol), making it suitable for high-temperature applications. The triethoxysilyl group enhances solubility in nonpolar matrices (e.g., silicones) compared to polar derivatives like 2-hydroxy-4-octyloxybenzophenone .

Thermal Stability

For example, oxybenzone degrades above 150°C, whereas this compound’s stability remains unquantified in the evidence but is inferred from its industrial use .

Application-Specific Advantages

Coatings and Composites

The compound’s dual functionality (UV absorption + silane coupling) outperforms non-reactive UV blockers in weather-resistant coatings. For instance, it forms stable bonds with glass fibers, reducing leaching compared to 2-hydroxy-4-methoxybenzophenone .

生物活性

2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone (CAS No. 79876-59-8) is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a diphenylketone moiety with a hydroxy group and a triethoxysilylpropoxy substituent, which contributes to its solubility and reactivity. The presence of the silane group enhances its compatibility with various substrates, making it suitable for applications in materials science and biomedicine.

| Property | Value |

|---|---|

| Molecular Formula | C18H25O4Si |

| Molecular Weight | 351.47 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Some proposed mechanisms include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cell Proliferation Inhibition : Studies suggest that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cell metabolism and growth.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro studies showed that treatment with this compound led to reduced viability in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation. -

Anti-inflammatory Effects :

Another study investigated the anti-inflammatory potential of the compound in a lipopolysaccharide (LPS)-induced inflammation model. Results indicated that it significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), suggesting its utility in managing inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels |

Research Findings

Recent studies have explored the potential applications of this compound in drug delivery systems and as a component in coatings for biomedical devices. Its silane group allows for effective bonding with various materials, enhancing the stability and efficacy of drug formulations.

Implications for Drug Development

The dual functionality of this compound—acting both as an active pharmaceutical ingredient (API) and a silane coupling agent—opens avenues for developing novel therapeutic agents with improved bioavailability and targeted delivery mechanisms.

常见问题

Q. Optimization via Factorial Design :

- Use a 2^k factorial design to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of statistical methods to minimize experiments while capturing interactions between variables.

- Analyze yield and purity responses using ANOVA to identify significant factors. Reference to fractional factorial designs in can reduce experimental runs while maintaining resolution .

How can researchers characterize the structural integrity of this compound under varying thermal conditions?

(Basic)

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to assess decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) and thermal stability.

- Dynamic Mechanical Analysis (DMA) : Evaluate viscoelastic properties in composite matrices (if applicable).

Standard protocols from materials engineering () guide instrument calibration and data interpretation .

What advanced spectroscopic techniques resolve ambiguities in the molecular structure of this compound?

(Basic)

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in ¹H/¹³C spectra, confirming connectivity of the triethoxysilylpropoxy group.

- X-ray Crystallography : Determine crystallographic packing and bond angles, critical for validating synthetic accuracy.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out side products.

These methods align with pharmacological research standards () for structural validation .

How does the triethoxysilyl group influence interfacial interactions with silica-based substrates in composite materials?

(Advanced)

Methodological Answer:

- Surface Bonding Studies : Use X-ray Photoelectron Spectroscopy (XPS) to analyze Si-O-Si linkages formed during silane coupling.

- Adhesion Testing : Apply peel tests or atomic force microscopy (AFM) to quantify interfacial strength.

- Molecular Dynamics Simulations : Model interactions between the compound and silica surfaces to predict wettability and bonding efficiency.

Refer to membrane and separation technologies () for methodologies in surface engineering .

What strategies mitigate conflicting catalytic activity data in studies involving this compound?

(Advanced)

Methodological Answer:

- Control Experiments : Isolate variables (e.g., moisture content, solvent purity) that may alter catalytic performance.

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Statistical Reproducibility : Apply bootstrapping or Monte Carlo simulations () to assess data variability.

Process control frameworks () emphasize rigorous parameter standardization .

What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

(Advanced)

Methodological Answer:

- Isotopic Labeling : Track oxygen or silicon atoms using ¹⁸O or ²⁹Si isotopes to elucidate reaction pathways.

- Computational Chemistry : Employ DFT calculations to model transition states and activation energies.

- Inhibition Studies : Introduce radical scavengers or competing ligands to identify dominant mechanisms (e.g., radical vs. ionic pathways).

Synthetic methodologies in underscore the role of mechanistic studies in optimizing selectivity .

How can researchers design experiments to evaluate the compound’s stability under hydrolytic conditions?

(Advanced)

Methodological Answer:

- Accelerated Aging : Expose the compound to controlled humidity (e.g., 75% RH at 40°C) and monitor degradation via HPLC.

- pH-Dependent Studies : Test stability across pH 3–10 to simulate biological or environmental conditions.

- Degradation Product Identification : Use LC-MS to characterize byproducts and propose degradation pathways.

Environmental research protocols () provide frameworks for designing hydrolytic stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。